Urea, N-(4-chlorophenyl)-N'-(3-methoxy-1,2-benzisothiazol-7-yl)-
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Overview
Description
Urea, N-(4-chlorophenyl)-N’-(3-methoxy-1,2-benzisothiazol-7-yl)-: is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a 4-chlorophenyl group and a 3-methoxy-1,2-benzisothiazol-7-yl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-(4-chlorophenyl)-N’-(3-methoxy-1,2-benzisothiazol-7-yl)- typically involves the reaction of 4-chloroaniline with 3-methoxy-1,2-benzisothiazol-7-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group of the urea moiety, resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions.
Major Products Formed:
- Oxidation products: Aldehydes, carboxylic acids.
- Reduction products: Amines, alcohols.
- Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel materials with specific properties.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine:
- Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Urea, N-(4-chlorophenyl)-N’-(3-methoxy-1,2-benzisothiazol-7-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- Urea, N-(4-chlorophenyl)-N’-(3-methoxyphenyl)-
- Urea, N-(4-chlorophenyl)-N’-(1,2-benzisothiazol-7-yl)-
- Urea, N-(4-chlorophenyl)-N’-(3-methoxybenzyl)-
Uniqueness:
- The presence of the 3-methoxy-1,2-benzisothiazol-7-yl group imparts unique electronic and steric properties to the compound, influencing its reactivity and interactions with biological targets.
- The combination of the 4-chlorophenyl and 3-methoxy-1,2-benzisothiazol-7-yl groups provides a distinct structural framework that can lead to specific biological activities not observed in similar compounds.
This detailed article provides a comprehensive overview of Urea, N-(4-chlorophenyl)-N’-(3-methoxy-1,2-benzisothiazol-7-yl)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
104121-67-7 |
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Molecular Formula |
C15H12ClN3O2S |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(3-methoxy-1,2-benzothiazol-7-yl)urea |
InChI |
InChI=1S/C15H12ClN3O2S/c1-21-14-11-3-2-4-12(13(11)22-19-14)18-15(20)17-10-7-5-9(16)6-8-10/h2-8H,1H3,(H2,17,18,20) |
InChI Key |
ZFBBVASOMOPCOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NSC2=C1C=CC=C2NC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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